Fluoroacetona

Descripción general

Descripción

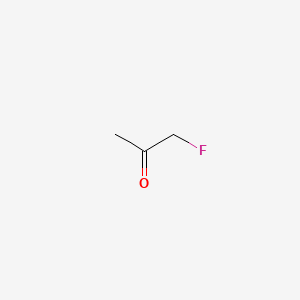

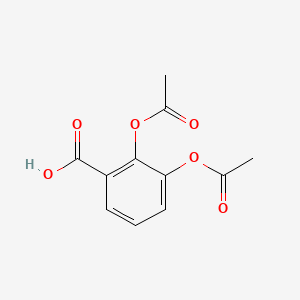

Fluoroacetone, also known as 1-fluoropropan-2-one, is an organofluorine compound with the chemical formula C₃H₅FO. Under normal conditions, it is a colorless liquid that is highly toxic and flammable. Fluoroacetone is known for its ability to form explosive mixtures with air .

Aplicaciones Científicas De Investigación

Fluoroacetone has several applications in scientific research:

Biology: Fluoroacetone is used in studies involving enzyme inhibition and metabolic pathways.

Mecanismo De Acción

Target of Action

Fluoroacetone is an organofluorine compound It’s known that fluoroacetone is a highly toxic and flammable compound , suggesting that it may interact with various biological targets leading to toxicity.

Mode of Action

It’s known that fluoroacetone can form an explosive mixture with air , indicating that it may undergo rapid reactions with other compounds

Biochemical Pathways

Fluoroacetone is used as a catalyst to study the kinetics of the ketone-catalysed decomposition of peroxymonosulfuric acid (caro’s acid) . This suggests that fluoroacetone may interact with biochemical pathways involving ketones.

Result of Action

As a highly toxic compound , fluoroacetone likely induces cellular damage, but the specific molecular mechanisms and cellular effects remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of fluoroacetone. For instance, the presence of air can lead to the formation of an explosive mixture with fluoroacetone . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of fluoroacetone.

Análisis Bioquímico

Biochemical Properties

Fluoroacetone plays a significant role in biochemical reactions, particularly as a catalyst in the decomposition of peroxymonosulfuric acid (Caro’s acid) . It interacts with various enzymes and proteins, including aconitase, which is inhibited by fluoroacetone. This inhibition disrupts the citric acid cycle, leading to the accumulation of citrate . Fluoroacetone also interacts with other biomolecules, such as pyridine nucleotides, affecting their oxidation and leading to metabolic disturbances .

Cellular Effects

Fluoroacetone has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting aconitase, leading to the accumulation of citrate and subsequent metabolic disturbances . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the build-up of citrate can cause acidosis, interfering with glucose metabolism and leading to hypocalcaemia and heart failure .

Molecular Mechanism

The molecular mechanism of fluoroacetone involves its interaction with aconitase, an enzyme in the citric acid cycle. Fluoroacetone inhibits aconitase by binding to its active site, preventing the conversion of citrate to isocitrate . This inhibition leads to the accumulation of citrate, disrupting the citric acid cycle and causing metabolic disturbances. Additionally, fluoroacetone affects the oxidation of pyridine nucleotides and the balance of mitochondrial and cytosolic NAD(P)H .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoroacetone change over time. Its stability and degradation are influenced by temperature and other environmental factors . Over time, fluoroacetone can degrade, leading to changes in its effects on cellular function. Long-term exposure to fluoroacetone can result in persistent metabolic disturbances and cellular dysfunction .

Dosage Effects in Animal Models

The effects of fluoroacetone vary with different dosages in animal models. At low doses, fluoroacetone can cause mild metabolic disturbances, while at high doses, it can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level results in significant metabolic disruptions and toxicity. High doses of fluoroacetone can cause fatal poisonings in livestock and other animals .

Metabolic Pathways

Fluoroacetone is involved in several metabolic pathways, primarily affecting the citric acid cycle. It inhibits aconitase, leading to the accumulation of citrate and subsequent metabolic disturbances . This inhibition affects glucose metabolism and can cause acidosis and hypocalcaemia . Fluoroacetone also interacts with pyridine nucleotides, affecting their oxidation and leading to metabolic imbalances .

Transport and Distribution

Fluoroacetone is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The citrate transport system in mitochondria plays a crucial role in the distribution of fluoroacetone and its metabolites .

Subcellular Localization

The subcellular localization of fluoroacetone is primarily within the mitochondria, where it exerts its inhibitory effects on aconitase . This localization is crucial for its activity and function, as it directly affects the citric acid cycle and mitochondrial metabolism. Fluoroacetone’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluoroacetone can be synthesized by reacting triethylamine tris-hydrofluoride with bromoacetone . This reaction typically requires controlled conditions to ensure safety and efficiency.

Industrial Production Methods

While specific industrial production methods for fluoroacetone are not extensively documented, the synthesis generally involves the use of fluorinating agents and controlled environments to manage the compound’s reactivity and toxicity .

Análisis De Reacciones Químicas

Types of Reactions

Fluoroacetone undergoes various chemical reactions, including:

Oxidation: Fluoroacetone can be oxidized to form fluoroacetic acid.

Reduction: It can be reduced to form fluoroalcohols.

Substitution: Fluoroacetone can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with fluoroacetone include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions include fluoroacetic acid, fluoroalcohols, and various substituted fluoroacetone derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Bromoacetone: Similar in structure but contains a bromine atom instead of fluorine.

Chloroacetone: Contains a chlorine atom instead of fluorine.

Iodoacetone: Contains an iodine atom instead of fluorine.

Thioacetone: Contains a sulfur atom instead of fluorine.

Uniqueness

Fluoroacetone is unique among these compounds due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and toxicity. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics .

Propiedades

IUPAC Name |

1-fluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWVMWGCNZQPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195619 | |

| Record name | Fluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

63.4 [mmHg] | |

| Record name | Fluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

430-51-3 | |

| Record name | Fluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoroacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735L3MV2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fluoroacetone?

A1: Fluoroacetone has the molecular formula C3H5FO and a molecular weight of 76.06 g/mol.

Q2: What spectroscopic data is available for characterizing fluoroacetone?

A2: Researchers have utilized various spectroscopic techniques to characterize fluoroacetone. These include: * Infrared (IR) Spectroscopy: This technique helps identify functional groups and conformational isomers based on their characteristic absorption bands. IR spectra of fluoroacetone have been recorded in gaseous, liquid, and solid states, revealing the presence of both gauche and trans conformers. [] * Raman Spectroscopy: This technique complements IR spectroscopy and provides information on molecular vibrations. Raman spectra of fluoroacetone have been recorded under varying temperatures and pressures, providing insights into its conformational equilibria in different solvents. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information on the electronic environment and connectivity of atoms within the molecule. Studies have utilized NMR to investigate conformational isomerism in fluoroacetone and analyze the solvent and temperature dependence of its spectra. [, , ] * Microwave Spectroscopy: This technique provides information about the rotational energy levels of molecules in the gas phase, which can be used to determine molecular parameters like bond lengths and angles. The microwave spectrum of fluoroacetone has been studied, confirming the planar structure of its most stable conformer. []

Q3: How does the fluorine atom influence the conformational preferences of fluoroacetone compared to acetone?

A3: The fluorine atom in fluoroacetone introduces significant differences in its conformational preferences compared to acetone. The presence of fluorine leads to two distinct conformers: cis (F-C-C=O dihedral angle of 0°) and trans (F-C-C=O dihedral angle of 180°). Studies have shown that the cis conformer is more stable in the gas phase, while the trans conformer becomes more prevalent in polar solvents and the solid state. [, ] This behavior is attributed to a combination of steric and electronic effects arising from the fluorine atom.

Q4: What is known about the stability of fluoroacetone?

A4: Fluoroacetone is known to be susceptible to alkaline hydrolysis. [] It decomposes in alkaline solutions, particularly in ammonia buffers, through a zero-order reaction. This decomposition is attributed to the alkaline cleavage of the carbon-fluorine bond.

Q5: How does the presence of the fluorine atom affect the reactivity of fluoroacetone compared to acetone?

A5: The electronegative fluorine atom in fluoroacetone significantly influences its reactivity compared to acetone. It makes the carbonyl group more electrophilic, enhancing its reactivity towards nucleophilic addition reactions. For instance, fluoroacetone readily forms hemiketal esters [] and undergoes aldol additions with aldehydes. [, ] Additionally, the presence of fluorine can influence the regioselectivity of reactions. For example, in the Baeyer-Villiger oxidation, the migration aptitude of the fluoromethyl group is comparable to that of an alkyl group, leading to a mixture of products. [, ]

Q6: Is fluoroacetone known to exhibit any catalytic properties?

A6: While not a catalyst itself, fluoroacetone acts as a reactant in reactions catalyzed by other species. For example, it is utilized in enantioselective organocatalytic Mannich reactions, where it reacts with aldehydes and amines in the presence of chiral catalysts like 4-siloxyproline. [] This reaction yields valuable chiral β-amino ketones, important building blocks in pharmaceuticals.

Q7: Are there any notable applications of fluoroacetone in organic synthesis?

A7: Fluoroacetone serves as a valuable building block in organic synthesis: * Synthesis of Fluorinated Heterocycles: It can be used to prepare fluorinated heterocyclic compounds like thiazolobenzimidazoles. [] * Synthesis of Fluorinated β-Amino Ketones: As mentioned earlier, fluoroacetone is employed in enantioselective Mannich reactions to synthesize chiral fluorinated β-amino ketones. [] * Preparation of Fluorinated Pharmaceuticals and Agrochemicals: Fluoroacetone and its derivatives are valuable intermediates in the synthesis of various fluorinated pharmaceuticals and agrochemicals.

Q8: How does fluoroacetone behave in Diels-Alder reactions?

A8: Fluoroacetone does not typically participate in Diels-Alder reactions as a diene or dienophile. Its carbonyl group is not electron-rich enough to act as a diene, and it lacks the double bond conjugation required for a dienophile.

Q9: Have computational methods been used to study fluoroacetone?

A9: Yes, computational chemistry has played a significant role in understanding fluoroacetone. Researchers have used ab initio and DFT calculations to: * Investigate Conformational Isomerism: Determine the relative stability of different conformers and study the influence of solvents on these equilibria. [, , , , ] * Study Reaction Mechanisms: Explore the mechanism of reactions like the Baeyer-Villiger oxidation involving fluoroacetone and its derivatives, providing insight into regioselectivity. [, ] * Calculate Spectroscopic Properties: Predict vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to aid in the interpretation of experimental data. [, , ]

Q10: How does changing the halogen atom in haloacetones (e.g., fluoroacetone, chloroacetone, bromoacetone) affect their properties?

A10: Replacing fluorine with chlorine or bromine in haloacetones leads to trends in properties: * Boiling Point: Increases down the halogen group (F < Cl < Br) due to increasing molecular weight and stronger van der Waals forces. * Dipole Moment: Decreases down the halogen group (F > Cl > Br) as electronegativity difference between carbon and the halogen decreases. * Conformational Preferences: The relative stability of gauche and trans conformers is influenced by both steric and electronic factors, with heavier halogens favoring trans conformers due to greater steric bulk. [, ] * Reactivity: Reactivity towards nucleophilic addition reactions generally decreases down the halogen group (F > Cl > Br) as the electron-withdrawing effect of the halogen diminishes.

Q11: What safety precautions should be taken when handling fluoroacetone?

A11: As with all chemicals, careful handling of fluoroacetone is crucial. Always consult the Safety Data Sheet (SDS) before handling. General precautions include: * Wear appropriate personal protective equipment: This includes gloves, eye protection, and a lab coat to minimize contact and inhalation risks. * Work in a well-ventilated area: Fluoroacetone can be irritating to the respiratory system. * Avoid contact with skin and eyes: Fluoroacetone can cause irritation. * Store appropriately: Store fluoroacetone in a cool, dry place away from incompatible materials, such as strong bases.

Q12: Have there been any studies on the potential use of fluoroacetone or its derivatives in pharmaceuticals?

A12: Yes, research suggests potential applications of fluoroacetone derivatives in pharmaceuticals: * β-Adrenergic Receptor Antagonists: Fluorinated derivatives of benzimidazol-2-one, synthesized using fluoroacetone as a starting material, have shown promise as potential β-adrenoceptor antagonists for PET imaging studies. [, ]

Q13: How does fluoroacetone interact with metal ions?

A13: Fluoroacetone can act as a ligand, coordinating to metal centers through its oxygen atom. This property is evident in its use in the synthesis of lanthanide complexes with potential applications in fluorescent materials. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)